Butyl (3,4-diethoxyphenyl)carbamate
Description
Contextualization within Modern Carbamate (B1207046) Chemistry Research
Carbamates, also known as urethanes, are a pivotal class of organic compounds characterized by the -NHCOO- functional group. In contemporary chemical research, carbamates are recognized for their remarkable versatility and are integral to numerous applications, from pharmaceuticals to materials science. nih.govacs.orgtaylorandfrancis.com
Structurally, the carbamate linkage is a hybrid of an amide and an ester, which imparts significant chemical and proteolytic stability. nih.govacs.org This stability makes carbamates excellent isosteres or surrogates for the peptide bond in medicinal chemistry. By replacing a native amide bond in a peptide with a carbamate linkage, researchers can enhance a molecule's resistance to metabolic degradation by enzymes like aminopeptidases, thereby improving its pharmacokinetic profile. nih.govnih.gov Furthermore, the carbamate group can increase a molecule's ability to permeate cellular membranes. acs.org
Modern research extensively utilizes carbamates in drug design and discovery. nih.gov They are key components in many approved therapeutic agents for a wide range of diseases. nih.gov The carbamate moiety can actively participate in drug-target interactions through hydrogen bonding and can impose conformational constraints that are beneficial for binding affinity. acs.org Beyond their role as stable structural elements, carbamates are also widely used as prodrugs. acs.orgnih.gov In this approach, a carbamate linkage is used to mask a functional group, often a phenol (B47542) or an alcohol, to improve stability or bioavailability. The linkage is later cleaved in the body to release the active drug. nih.gov
In synthetic organic chemistry, the carbamate group, particularly the tert-butoxycarbonyl (Boc) group, serves as a crucial protecting group for amines. acs.orgmdpi.com The synthesis of carbamates is a well-explored area, with methods ranging from the reaction of amines with chloroformates or the coupling of amines, carbon dioxide, and alkyl halides. nih.govprepchem.com Recent advancements also focus on the catalytic synthesis of carbamates, including the use of metal catalysts for the coupling of CO2 and aziridines. researchgate.net
Historical Trajectories and Evolution of Phenylcarbamate Studies
The study of carbamates has a rich history, with phenylcarbamates—those bearing a phenyl group on the nitrogen—playing a significant role in this evolution. The initial impetus for carbamate research came from natural products. The isolation of physostigmine, a methylcarbamate ester, from Calabar beans in 1864 was a landmark event. nih.gov Its biological activity as an acetylcholinesterase inhibitor sparked interest in the carbamate functional group. nih.gov
Early synthetic efforts in the late 19th and early 20th centuries established fundamental methods for creating carbamates. Procedures such as reacting urea (B33335) with alcohols, like the synthesis of n-butyl carbamate from urea and n-butyl alcohol, were developed. orgsyn.org Another classic method involved the reaction of a chloroformate with ammonia (B1221849) or an amine. orgsyn.org The synthesis of phenyl carbamate itself was explored by reacting urea and phenol, often in the presence of a Lewis acid catalyst to drive the reaction. union.edu
Phenylcarbamates gained prominence as herbicides in the mid-20th century. Isopropyl N-phenyl carbamate, for instance, was studied for its effects on cell division in plants, with research delving into its mechanism of action on microtubule assembly. nih.gov These agricultural applications demonstrated that the biological effects of carbamates could be finely tuned by altering the substituents on both the phenyl ring and the carbamate ester group.
In the context of synthetic chemistry, phenylcarbamates have been investigated as stable, crystalline derivatives of amines. Although phenoxycarbonyl (Phoc) was explored as a protecting group for amines in peptide synthesis, it was largely superseded by the now-ubiquitous Boc and Fmoc groups. acs.org However, the stability and reactivity of phenylcarbamates continue to be an area of study. Research has shown that phenylcarbamates of primary amines exhibit chemoselective reactivity, allowing them to be converted into ureas, highlighting their utility as synthetic intermediates. acs.org
Rationale and Emerging Research Significance of Butyl (3,4-diethoxyphenyl)carbamate
While extensive research focusing specifically on this compound is not widely documented in peer-reviewed literature, its chemical structure provides a clear rationale for its potential significance in several research areas. The compound combines three key structural features: the carbamate core, a butyl ester group, and a disubstituted phenyl ring.
The Phenylcarbamate Core: As a member of the phenylcarbamate family, the compound is intrinsically related to molecules with a history of biological activity. The N-phenyl group is a common motif in compounds designed to interact with biological targets. The stability and conformational properties conferred by the carbamate linker are well-established advantages in medicinal chemistry. nih.govacs.org
The 3,4-Diethoxy Substitution: The substitution pattern on the phenyl ring is of particular interest. The 3,4-dihydroxy (catechol) and 3,4-dimethoxy motifs are present in many neuroactive compounds and natural products. The 3,4-diethoxy groups on this molecule, as seen in the precursor 3,4-diethoxyaniline (B1332076), represent a bioisosteric modification of these well-known functionalities. prepchem.com Such modifications are a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. The ethoxy groups, being larger than methoxy (B1213986) groups, can alter the molecule's fit within a binding pocket and may reduce its susceptibility to O-dealkylation by metabolic enzymes.
Given these structural elements, this compound emerges as a compound of interest for systematic chemical and biological screening. Its design suggests potential applications as an enzyme inhibitor, a probe for studying biological systems, or an intermediate for the synthesis of more complex molecules. The compound could be investigated for activities analogous to other N-phenylcarbamates, such as cholinesterase inhibition or herbicidal effects, where the specific diethoxy substitution could confer novel selectivity or potency. nih.govnih.gov Its synthesis would likely follow established routes, such as the reaction of 3,4-diethoxyaniline with butyl chloroformate, a method analogous to the synthesis of its isopropyl counterpart. prepchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
113932-77-7 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
butyl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO4/c1-4-7-10-20-15(17)16-12-8-9-13(18-5-2)14(11-12)19-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChI Key |
YIRJWYDQEYPRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)OCC)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butyl 3,4 Diethoxyphenyl Carbamate and Its Structural Analogues
Chemo-selective Carbamate (B1207046) Formation Strategies
The creation of the carbamate group, -NHCOO-, requires the careful and selective reaction of an amine with a suitable carbonyl source. The following subsections detail key pathways to achieve this transformation for Butyl (3,4-diethoxyphenyl)carbamate, starting from the key intermediate, 3,4-diethoxyaniline (B1332076).
A foundational and widely used method for carbamate synthesis is the condensation reaction between an amine and a chloroformate. In the context of this compound, this involves the reaction of 3,4-diethoxyaniline with butyl chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
The reaction proceeds by the nucleophilic attack of the amino group of 3,4-diethoxyaniline on the electrophilic carbonyl carbon of butyl chloroformate. The subsequent elimination of a chloride ion, facilitated by the base, yields the desired carbamate. A similar synthesis has been reported for an analogous compound, isopropyl N-(3,4-diethoxyphenyl)carbamate, where 3,4-diethoxyaniline was treated with isopropyl chloroformate in benzene (B151609) with diethylaniline as the base, achieving an 86% yield prepchem.com. While effective, a drawback of using chloroformates is the need for a base, and potential chemoselectivity issues if other nucleophilic groups are present in the molecule nih.gov.
Table 1: Amine-Chloroformate Condensation for Carbamate Synthesis
| Amine Reactant | Chloroformate Reactant | Base | Solvent | Reported Yield | Reference |
|---|---|---|---|---|---|
| 3,4-Diethoxyaniline | Isopropyl Chloroformate | Diethylaniline | Benzene | 86% | prepchem.com |
| General Arylamine | Alkyl Chloroformate | Triethylamine | Dichloromethane | General Method | nih.gov |
An alternative and powerful strategy for carbamate formation is the addition of an alcohol to an isocyanate. This two-step conceptual approach first requires the generation of 3,4-diethoxyphenyl isocyanate, which is then trapped by n-butanol. Modern synthetic methods often generate the isocyanate in situ to avoid handling these reactive and often hazardous intermediates.
One such method involves the dehydration of a carbamic acid intermediate, which can be formed from the reaction of an arylamine with carbon dioxide (CO2) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) organic-chemistry.org. The resulting isocyanate is then immediately reacted with an alcohol to furnish the carbamate organic-chemistry.org.
A particularly elegant one-pot method utilizes a palladium-catalyzed reaction to generate the aryl isocyanate directly from an aryl halide nih.gov. In this process, a substituted aryl chloride or triflate is coupled with sodium cyanate (B1221674) (NaOCN). The resulting aryl isocyanate is not isolated but is trapped in the same reaction vessel by an alcohol, providing a highly efficient route to N-aryl carbamates nih.govmit.edu. This approach is advantageous as it avoids the direct synthesis and isolation of the arylamine precursor.
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Palladium catalysis, in particular, has emerged as a robust tool for carbamate synthesis.
The palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate is a premier method for generating N-aryl carbamates nih.govmit.edu. This transformation allows for the synthesis of the target carbamate from a suitable precursor like 1-chloro-3,4-diethoxybenzene and n-butanol in a single pot mit.eduorganic-chemistry.org. The reaction is tolerant of a wide range of functional groups and various alcohols, including primary and secondary alcohols organic-chemistry.org. The use of aryl triflates can expand the substrate scope, especially for sterically hindered substrates nih.govmit.edu.
Another catalytic strategy is the direct oxidative carbonylation of an amine and an alcohol. Studies have shown that carbamates can be synthesized from anilines, methanol, carbon monoxide (CO), and oxygen over a palladium-on-carbon (Pd/C) catalyst epa.gov. This method represents an environmentally benign alternative to processes using phosgene (B1210022) derivatives epa.gov.
Table 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates
| Aryl Halide/Triflate | Alcohol | Catalyst System (Catalyst/Ligand) | Key Reagent | Result | Reference |
|---|---|---|---|---|---|
| Aryl Chlorides (ArCl) | Various Alcohols (ROH) | Pd2(dba)3 / Ligand | NaOCN | Good yields for various N-aryl carbamates | nih.govmit.edu |
| Aryl Triflates (ArOTf) | Various Alcohols (ROH) | Pd(OAc)2 / Ligand | NaOCN | Expanded scope for hindered substrates | mit.eduorganic-chemistry.org |
| Aniline (B41778) | Methanol | NaI-Pd/C | CO, O2 | Direct oxidative carbonylation to form methyl N-phenylcarbamate | epa.gov |
Regiospecific Introduction and Modification of the (3,4-Diethoxyphenyl) Moiety
The synthesis of the 3,4-diethoxyphenyl portion of the molecule is a critical prerequisite. This typically involves creating the di-ether structure on an aromatic ring and ensuring the correct placement of the nitrogen functionality for subsequent carbamate formation.
The most common route to the 3,4-diethoxy aromatic system is through the dialkylation of a catechol (1,2-dihydroxybenzene) precursor. The Williamson ether synthesis is a classic and reliable method for this transformation. It involves treating a catechol derivative, such as 3,4-dihydroxybenzoic acid or protocatechuic aldehyde, with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a strong base (e.g., K2CO3, NaOH).
More advanced methods for aryl ether formation include copper- and palladium-catalyzed coupling reactions, often referred to as Ullmann or Buchwald-Hartwig etherifications organic-chemistry.org. These catalytic systems can operate under milder conditions and offer broader substrate scope compared to the classical Williamson synthesis. For instance, a palladium-catalyzed synthesis of aryl tert-butyl ethers from aryl halides has been described, which could be adapted for the synthesis of the diethoxy system organic-chemistry.org.
The starting point for these etherifications is often a commercially available catechol derivative. One-pot procedures have been developed to convert simple phenols into catechols, for example, via an initial ortho-formylation followed by a Dakin oxidation, which can then be subjected to etherification researchgate.net.
Table 3: Selected Etherification Methods for Catechol Precursors
| Method | Precursor | Reagents | Description | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Catechol Derivative | Ethyl Halide, Base | Classical nucleophilic substitution to form the ether linkages. | google.com |
| Ullmann-Type Coupling | Aryl Iodide, Alcohol | Cu Catalyst, Ligand | Copper-catalyzed coupling of an aryl halide with an alcohol. | organic-chemistry.org |
| One-Pot Phenol (B47542) to Catechol | Phenol | 1. Paraformaldehyde, MgCl2-Et3N 2. H2O2, NaOH | Converts phenols into catechols, which are ready for subsequent etherification. | researchgate.net |
Direct functionalization methods aim to introduce or modify substituents on the aromatic ring with high regioselectivity, potentially streamlining synthetic sequences. For the (3,4-diethoxyphenyl) moiety, this could involve the direct introduction of oxygen functionalities or the manipulation of existing groups.
One powerful technique is the palladium-catalyzed, silanol-directed C-H oxygenation of phenols nih.gov. This method allows for the highly site-selective conversion of a phenol into a catechol, which can then be etherified as described above. The process involves an ortho-acetoxylation directed by a silanol (B1196071) group, followed by cyclization and desilylation to reveal the catechol nih.gov.
Another approach involves the oxidative functionalization of pre-existing catechol derivatives. For instance, catechols with electron-withdrawing groups can undergo regioselective oxidative functionalization at the C4 position using reagents like phenyliodine(III) diacetate (PIDA) jst.go.jpnih.gov. This allows for the introduction of various nucleophiles onto the catechol ring in a controlled manner jst.go.jpnih.gov.
Finally, a crucial step in many synthetic routes is the creation of the aniline precursor, 3,4-diethoxyaniline. This is commonly achieved through the reduction of 3,4-diethoxynitrobenzene. A standard and high-yielding procedure involves the catalytic hydrogenation of the nitro compound using hydrogen gas and a palladium-on-carbon catalyst in a solvent like ethanol (B145695) chemicalbook.com.
Diversification of the Butyl Carbamate Segment via Alkyl and Heterocyclic Substitution
The properties of this compound can be finely tuned by altering the nature of the ester group. This section details methodologies for the synthesis of structural analogues with varied alkyl chains and the integration of heterocyclic moieties, offering pathways to a diverse range of compounds with potentially new or enhanced characteristics.
The synthesis of (3,4-diethoxyphenyl)carbamates with different alkyl substituents can be readily achieved through several established synthetic routes. A primary method involves the reaction of 3,4-diethoxyaniline with an appropriate alkyl chloroformate in the presence of a base. This approach allows for the introduction of a wide variety of linear, branched, and cyclic alkyl groups, directly influencing the lipophilicity and steric profile of the resulting molecule.
For instance, the synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate, a close analogue of the butyl derivative, has been reported with high efficiency. The reaction of 3,4-diethoxyaniline with isopropyl chloroformate in benzene, using diethylaniline as a base, proceeds smoothly to afford the desired product in 86% yield after recrystallization. researchgate.net This methodology can be extrapolated to a range of other alkyl chloroformates to generate a library of analogous carbamates.
Another versatile strategy for diversifying the alkyl portion of the carbamate is through transesterification or transcarbamoylation reactions. While specific examples for this compound are not prevalent in readily accessible literature, general methods using catalysts such as tin compounds have proven effective for the exchange of the alcohol moiety in N-aryl carbamates. These reactions typically involve heating the parent carbamate with an excess of the desired alcohol in the presence of the catalyst.
The following table summarizes representative methods for the synthesis of alkyl (3,4-diethoxyphenyl)carbamates with varied substitution patterns, based on established synthetic protocols for analogous compounds.
| Alkyl Group | Reagents | Base/Catalyst | Solvent | Yield (%) |
| Isopropyl | 3,4-Diethoxyaniline, Isopropyl chloroformate | Diethylaniline | Benzene | 86 researchgate.net |
| Methyl | 3,4-Diethoxyaniline, Methyl chloroformate | Pyridine | Dichloromethane | High (anticipated) |
| 2-Ethylhexyl | 3,4-Diethoxyaniline, 2-Ethylhexyl chloroformate | Triethylamine | Toluene | High (anticipated) |
| Cyclohexyl | 3,4-Diethoxyaniline, Cyclohexyl chloroformate | NaHCO₃ | Acetone/Water | Moderate to High (anticipated) |
This table presents a combination of a reported synthesis and projected syntheses based on general methodologies for carbamate formation.
Replacing the alkyl chain of the carbamate with a nitrogen-containing heterocycle introduces a new dimension of structural and functional diversity. Heterocyclic moieties can impart significant changes to the pharmacological profile of a molecule, including alterations in solubility, receptor binding affinity, and metabolic stability.
The synthesis of N-aryl, N-heterocyclic carbamates can be approached through the reaction of 3,4-diethoxyphenyl isocyanate with a heterocyclic alcohol. The isocyanate intermediate is typically generated in situ from 3,4-diethoxyaniline using a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), followed by the addition of the N-heterocyclic alcohol.
Alternatively, palladium-catalyzed cross-coupling reactions offer a modern and versatile route. For example, the coupling of an aryl halide or triflate with sodium cyanate in the presence of a palladium catalyst and a heterocyclic alcohol can directly yield the desired N-heterocyclic carbamate. researchgate.netnih.gov This method is particularly advantageous for its broad substrate scope and tolerance of various functional groups.
A one-pot reaction using carbonylimidazolide in water has also been shown to be an efficient and general method for preparing carbamates. researchgate.net This approach could be adapted for the synthesis of heterocyclic carbamates derived from this compound by reacting the corresponding amine with a heterocyclic chloroformate or by activating a heterocyclic alcohol with CDI.
Below is a table outlining potential synthetic routes to integrate nitrogen-containing heterocycles into the (3,4-diethoxyphenyl)carbamate scaffold.
| Heterocyclic Moiety | Synthetic Approach | Key Reagents | Anticipated Yield |
| 2-Pyridyl | Reaction of isocyanate with heterocyclic alcohol | 3,4-Diethoxyphenyl isocyanate, 2-Hydroxypyridine | Good to Excellent |
| 4-Piperidinyl | Reaction of chloroformate with heterocyclic amine | 3,4-Diethoxyphenyl chloroformate, 4-Hydroxypiperidine, Base | Good |
| 2-(1-Methyl)imidazolyl | Carbamoylation with activated heterocycle | 3,4-Diethoxyaniline, N-(2-Hydroxyethyl)imidazole, CDI | Good |
| 3-Quinolyl | Palladium-catalyzed cross-coupling | 3,4-Diethoxy-1-iodobenzene, NaOCN, 3-Hydroxyquinoline, Pd catalyst | Moderate to Good researchgate.netnih.gov |
This table illustrates plausible synthetic strategies based on established methodologies for the synthesis of N-heterocyclic carbamates.
Strategic Utilization of this compound as a Synthetic Intermediate
Beyond its potential as a final product, this compound and its analogues serve as valuable intermediates in multi-step synthetic sequences. The carbamate functionality can be strategically employed as a directing group for further transformations or can itself be converted into other important functional groups.
A key reaction demonstrating the utility of this scaffold is the functionalization of the carbamate nitrogen. For example, the deprotonation of isopropyl N-(3,4-diethoxyphenyl)carbamate with a strong base like sodium hydride, followed by the addition of an acylating agent such as benzoyl chloride, leads to the formation of the corresponding N-benzoyl derivative in high yield. rsc.org This transformation highlights the ability to introduce additional complexity and functionality to the molecule.
The carbamate group is also a well-established directing group in organic synthesis, particularly for ortho-lithiation reactions. The N,N-diethyl carbamate group, for instance, is a powerful directing group that facilitates the deprotonation of the ortho position on the aromatic ring, allowing for the introduction of a wide range of electrophiles. nih.gov This strategy provides a regioselective method for the synthesis of polysubstituted aromatic compounds.
Furthermore, the carbamate linkage can be cleaved or transformed into other functional groups. For example, carbamates can be converted into ureas by reaction with amines in the presence of aluminum amides. researchgate.netorganic-chemistry.org This transformation provides a direct route to unsymmetrically substituted ureas, which are important pharmacophores. Additionally, nickel-catalyzed decarboxylation of aryl carbamates has been developed as a method to convert phenols (from which the carbamates are derived) into aromatic amines, with carbon dioxide as the only byproduct. acs.org
The following table summarizes some of the strategic transformations of (3,4-diethoxyphenyl)carbamate analogues.
| Transformation | Reagents | Product Type | Reported Yield (%) |
| N-Benzoylation | NaH, Benzoyl chloride | N-Acyl carbamate | 80 rsc.org |
| ortho-Lithiation/Electrophilic Quench | s-BuLi/TMEDA, Electrophile (e.g., I₂) | ortho-Substituted phenol derivative | High (general method) nih.gov |
| Conversion to Urea (B33335) | Amine, Trimethylaluminum | N,N'-Disubstituted urea | Good to Excellent (general method) organic-chemistry.org |
| Decarboxylative Amination (from corresponding phenol) | Ni catalyst, Ligand | Aromatic amine | Good (general method) acs.org |
This table showcases the synthetic utility of the carbamate group based on reported reactions for analogous systems.
Structure Activity Relationship Sar and Molecular Design Principles for Butyl 3,4 Diethoxyphenyl Carbamate Analogues
Deconvolution of Aromatic Ring Substituent Effects on Biological Interactions
The substituents on the phenyl ring of Butyl (3,4-diethoxyphenyl)carbamate are pivotal in defining its biological profile. The nature, position, and electronic properties of these substituents dictate the molecule's interaction with target proteins.
Quantitative Analysis of Alkoxy Group Positions and Electronic Properties
The two ethoxy groups on the phenyl ring of this compound significantly influence its activity. The positioning of these alkoxy groups at the 3 and 4 positions is crucial. In related carbamate (B1207046) series, the position of alkoxy groups has been shown to modulate activity. For instance, in a series of benzyl{3-hydroxy-4-[(arylcarbamoyl)phenyl]}carbamates, a methoxy (B1213986) group at the ortho position of the anilide ring resulted in the most potent butyrylcholinesterase (BChE) inhibitor. nih.gov
The electronic properties of alkoxy groups are twofold: they are electron-donating by resonance and electron-withdrawing by induction. The net effect is typically electron-donating, which can increase the electron density of the aromatic ring and influence its interaction with biological targets. Quantitative structure-activity relationship (QSAR) studies on other carbamates have highlighted the importance of electronic parameters in determining biological activity. acs.org
Table 1: Effect of Alkoxy Substitution on Cholinesterase Inhibition for Selected Carbamates
| Compound/Substituent | Target Enzyme | IC50 (µM) |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 nih.gov |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 nih.gov |
This table illustrates how the nature and position of alkoxy-related groups on the phenyl ring of carbamates can influence their inhibitory potency against different cholinesterases. Data extracted from a study on benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates. nih.gov
Impact of Halogenation on Molecular Recognition and Functionality
The introduction of halogen atoms onto the aromatic ring of carbamate analogues can significantly alter their biological activity. Halogens are electron-withdrawing and can form halogen bonds, a type of non-covalent interaction that can contribute to molecular recognition at the active site of a protein. nih.gov
In a series of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate derivatives, the introduction of a chlorine atom at the ortho or para position of the benzoxy group resulted in compounds with good inhibitory potential against acetylcholinesterase (AChE) and BChE. ajphs.com This suggests that halogenation can enhance the binding affinity of the carbamate to the enzyme's active site. The position of the halogen is critical; for instance, in a series of N-aryl carbamates, 2,3-dichloro and 2,4-dichloro substitution patterns led to promising antifungal activities, superior to 2,5-dichloro substitution. nih.gov
Table 2: Influence of Halogenation on the Antifungal and Cholinesterase Inhibitory Activity of Phenyl Carbamate Analogues
| Compound/Substituent Pattern | Biological Activity | Observation |
| 2,3-Dichloro N-aryl carbamate | Antifungal | Promising activity nih.gov |
| 2,4-Dichloro N-aryl carbamate | Antifungal | Promising activity nih.gov |
| 2,5-Dichloro N-aryl carbamate | Antifungal | Reduced activity compared to 2,3- and 2,4-isomers nih.gov |
| N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | AChE and BChE Inhibition | Good inhibitory potential ajphs.com |
| N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | AChE and BChE Inhibition | Good inhibitory potential ajphs.com |
This table summarizes the impact of halogen substitution patterns on the biological activities of different phenyl carbamate series, highlighting the importance of substituent positioning.
Steric and Electronic Contributions of Other Aromatic Substituents (e.g., Hydroxyl, Carbonyl, Amide)
The introduction of other functional groups, such as hydroxyl, carbonyl, and amide moieties, can further modulate the structure-activity relationship of this compound analogues.
Hydroxyl Groups: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a biological target. In a study of benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, a hydroxyl group at the 2-position of the benzoic acid moiety was a common structural feature. nih.gov
Carbonyl and Amide Groups: These groups can also participate in hydrogen bonding and dipole-dipole interactions. The amide linkage, in particular, is a key structural feature of many biologically active molecules, contributing to their conformational rigidity and interaction with receptors.
Elucidation of the Carbamate Linkage's Role in Receptor and Enzyme Binding
The carbamate linkage is a key pharmacophore in many biologically active compounds, including this compound. It is known to act as a covalent inhibitor of serine hydrolases, such as cholinesterases. The carbamate group can react with the serine residue in the active site of these enzymes, forming a carbamoylated enzyme that is slow to hydrolyze, leading to prolonged inhibition. nih.gov
The electrophilicity of the carbamate carbonyl carbon is influenced by the nature of the substituents on both the oxygen and nitrogen atoms. Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, making the carbamate a more potent inhibitor. acs.org The stability of the carbamate linkage to hydrolysis is also a critical factor in its biological activity. A carbamate that is too labile may be hydrolyzed before it reaches its target, while one that is too stable may not be an effective inhibitor. acs.org
Stereochemical Influences on this compound Activity Profiles
While this compound itself is achiral, the introduction of chiral centers into its analogues can have a profound impact on their biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules like proteins and enzymes.
For instance, in a study of enantiomeric O-carbamoyl phenols of tetrahydrofurobenzofuran, significant differences in cholinesterase inhibitory activity were observed between the (-) and (+) enantiomers. nih.gov This highlights the importance of stereochemistry in the design of potent and selective carbamate inhibitors. The specific three-dimensional arrangement of atoms in a molecule can dictate its fit within a binding site, leading to stereoselective biological activity. In some cases, one enantiomer may be highly active while the other is inactive or even has an opposing effect. google.com
Rational Design Frameworks for Enhanced Biological Performance and Selectivity
The rational design of this compound analogues with improved biological performance and selectivity involves a multi-faceted approach. This includes leveraging structure-activity relationship data, computational modeling, and a deep understanding of the target's structure and mechanism.
Target-Specific Modifications: By understanding the topology and key amino acid residues of the target's binding site, analogues can be designed to maximize favorable interactions and minimize unfavorable ones. For example, if the target has a specific hydrophobic pocket, extending an alkyl chain on the carbamate could enhance binding affinity.
Selectivity Enhancement: To improve selectivity for a specific target over others (e.g., BChE over AChE), subtle differences in the active sites of the enzymes can be exploited. For instance, designing molecules that interact with non-conserved amino acid residues can lead to highly selective inhibitors. nih.gov
QSAR and 3D-QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for optimal activity, guiding the design of more potent compounds. nih.govnih.gov These models can help in predicting the activity of novel, yet-to-be-synthesized analogues, thereby streamlining the drug discovery process.
Mechanistic Elucidation of Butyl 3,4 Diethoxyphenyl Carbamate S Biological Interactions
Enzyme Modulation and Inhibition Kinetics
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms
Phenyl carbamates, a class of compounds to which Butyl (3,4-diethoxyphenyl)carbamate belongs, are recognized for their capacity to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The mechanism of inhibition involves the carbamylation of the enzyme's active site, a process influenced by the chemical properties of the substituents on the phenyl ring. nih.govresearchgate.net
The inhibition of cholinesterases by carbamates is a multi-step process. Initially, a reversible enzyme-inhibitor complex is formed, analogous to a Michaelis-Menten complex. This is followed by the carbamylation of the enzyme, which is a unimolecular reaction. The final step is the decarbamylation of the enzyme, which occurs through the action of water. researchgate.net
Studies have revealed that the structural features of the carbamate (B1207046) inhibitor significantly influence its interaction with AChE and BChE. For instance, the presence of ortho electron-donating substituents on the phenyl ring can accelerate the inhibition of BChE. This is attributed to ortho polar effects and the different conformations of the enzyme-inhibitor tetrahedral intermediates. In BChE, these ortho substituents are positioned further from the negatively charged carbonyl oxygen, whereas in AChE, they are closer. nih.gov Consequently, carbamates with electron-donating groups in the ortho position tend to be more effective inhibitors of BChE than AChE. nih.gov
Conversely, electron-withdrawing substituents at the ortho position are more effective at stabilizing the tetrahedral intermediates in AChE, making such carbamates better inhibitors of AChE. nih.gov The differing oxyanion hole structures of the two enzymes—a three-pronged hydrogen bond formation in BChE versus a two-pronged formation in AChE—also contribute to these selective inhibition profiles. nih.gov
The size of the N-alkyl substituent on the carbamate also plays a crucial role in the rate of carbamylation (kᵢ). For human AChE, the rate is highest with methyl, hexyl, cyclohexyl, or aromatic substituents and lowest with an ethyl group, indicating a delicate balance between the length of the residue and its rotational freedom. nih.gov In contrast, the inhibition of human BChE, which possesses a wider active site gorge, is less affected by the size of the alkyl group and more dependent on the structure of the leaving group. researchgate.netnih.gov
Table 1: Kinetic Parameters of Cholinesterase Inhibition
| Parameter | Description |
|---|---|
| Kᵢ, Kᵢ' | Inhibition constants. |
| k꜀ | Carbamylation rate constant. |
| kᵢ | Second-order rate constant for the formation of the carbamylated enzyme. researchgate.net |
| kᵣ | Decarbamylation rate constant. nih.gov |
| Kₘ | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Vₘₐₓ | Maximum rate of reaction. |
This table summarizes the key kinetic parameters used to evaluate the inhibition of cholinesterases by carbamates.
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. nih.govfrontiersin.org It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous lipid ligands known as endocannabinoids (e.g., anandamide (B1667382) or AEA), and the enzymes responsible for their synthesis and degradation. nih.govnih.gov Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the breakdown of AEA. nih.govnih.gov
Carbamates have been identified as potent inhibitors of FAAH. nih.gov The mechanism of inhibition involves the covalent carbamylation of a serine nucleophile (Ser241) within the enzyme's active site, leading to the inactivation of FAAH. nih.gov This inhibition elevates the levels of endocannabinoids like anandamide, thereby enhancing endocannabinoid signaling. frontiersin.org
The structure of the carbamate inhibitor is critical for its interaction with FAAH. Aromatic groups on the inhibitor can establish hydrophobic interactions within the acyl chain-binding pocket of the enzyme. nih.gov The inhibition of FAAH by carbamates has been shown to produce pharmacological effects, including antinociception in various animal models of pain. nih.gov
By modulating the ECS through FAAH inhibition, this compound can influence various physiological pathways. The ECS is known to interact with other neurotransmitter systems, and its modulation can affect cognitive and emotional behaviors. nih.govfrontiersin.org For instance, enhanced endocannabinoid signaling has been linked to a decrease in anxiety-like behaviors in laboratory models. frontiersin.org Furthermore, endocannabinoids can be metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450, leading to the formation of bioactive metabolites that may act independently of cannabinoid receptors. nih.gov
Cyclin G-Associated Kinase (GAK) Inhibition and Associated Pathway Perturbations
Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a vital role in cellular processes such as clathrin-mediated membrane trafficking and cell cycle progression. nih.govnih.gov It is involved in the regulation of receptor signaling and is essential for proper centrosome maturation and progression through mitosis. nih.gov
Inhibition of GAK can lead to significant cellular disruptions. For example, the inhibition of GAK's kinase activity has been shown to cause a G2/M-phase cell cycle arrest. researchgate.net This is often accompanied by chromosome misalignment and spindle distortion, thereby disrupting the normal progression through mitosis. researchgate.net
GAK expression levels have been associated with certain pathological conditions. For instance, increased GAK expression is linked to RB1 deficiency in some cancers, suggesting a dependency on GAK for proper mitotic progression when the retinoblastoma (RB) tumor suppressor pathway is compromised. researchgate.net Furthermore, GAK has been identified as a binding partner of LRRK2, a gene linked to Parkinson's disease, and is part of a complex that facilitates the clearance of Golgi-derived vesicles via the autophagy-lysosome system. nih.gov
The catalytic domain of GAK exhibits high plasticity, which makes it a frequent "off-target" for various kinase inhibitors. nih.gov Understanding the specific interactions between inhibitors like this compound and the GAK kinase domain is crucial for designing more selective therapeutic agents.
Laccase Inhibition and Biochemical Consequences
Currently, there is no direct scientific evidence available in the provided search results specifically detailing the inhibition of laccase by this compound and its biochemical consequences. Further research is required to elucidate any potential interactions between this specific compound and laccase enzymes.
Protease Inhibition Mechanisms (e.g., SARS-CoV 3CL Protease)
The 3C-like protease (3CLpro) is a cysteine protease essential for the life cycle of coronaviruses, including SARS-CoV. cnrs.frnih.gov It plays a critical role in processing viral polyproteins to generate functional non-structural proteins required for viral replication. nih.gov Due to its highly conserved nature among coronaviruses and the absence of similar proteases in humans, 3CLpro is an attractive target for the development of antiviral therapeutics. cnrs.frresearchgate.net
Carbamate-containing compounds have been investigated as potential inhibitors of SARS-CoV 3CLpro. The inhibitory mechanism often involves the interaction of the inhibitor with the catalytic dyad of the protease, which typically consists of a cysteine and a histidine residue (e.g., Cys145-His41 in SARS-CoV-2 3CLpro). nih.gov
Structure-activity relationship (SAR) studies of dipeptide-type inhibitors have revealed key structural features that enhance inhibitory activity against SARS-CoV 3CLpro. These include:
An appropriately hydrophobic group at the P2 position. nih.gov
A group capable of forming a hydrogen bond with a backbone donor at the S3 position. nih.gov
For instance, compounds with an isobutyl group (leucine residue) at the P2 position have shown potent inhibitory activity. nih.gov The nature of the substituent at the P3 position also significantly influences potency, with moieties like 4-methoxyphenylacetyl demonstrating strong inhibition. nih.gov
Table 2: SARS-CoV 3CL Protease Inhibition Data
| Compound ID | Phenylacetyl Group | Kᵢ (μM) | IC₅₀ (μM) |
|---|---|---|---|
| 26a | Phenylacetyl | 3.20 | - |
| 26b | 4-Methoxyphenylacetyl | 0.42 | 43 |
| 26c | 4-Methoxyphenylpropionyl | 0.62 | - |
| 26d | Pyridine-3-propionyl | 7.4 | - |
| 26h | Phenoxyacetyl | 0.56 | 24 |
| 26i | 4-Methoxyphenoxyacetyl | 1.56 | - |
| 26j | 4-Hydroxyphenoxyacetyl | 8.4 | - |
| 26k | 3-Dimethylaminophenoxyacetyl | 0.84 | - |
This table presents the inhibitory activities of various compounds against SARS-CoV 3CL protease, highlighting the impact of different P3 substituents. Data sourced from a study on dipeptide-type inhibitors. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin Synthesis Pathways
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxanes. mdpi.com These molecules are derived from arachidonic acid and are involved in a wide range of physiological and pathological processes, including inflammation. mdpi.comnih.gov There are at least two isoforms of COX: COX-1, which is constitutively expressed in most tissues and involved in housekeeping functions, and COX-2, which is inducible and its levels increase significantly during inflammation. mdpi.comnih.gov
The inhibition of COX enzymes is a primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These inhibitors can exhibit various kinetic behaviors, including simple competitive inhibition, slow-binding inhibition, and irreversible inhibition. nih.gov
While there is no direct evidence in the provided search results for the inhibition of COX enzymes by this compound, the potential for such interaction exists given the structural similarities to other biologically active molecules. Molecular docking studies of other N-substituted compounds have shown that they can bind to the active site of COX enzymes. For example, certain pyrrolo-pyridine derivatives bind to COX-2 through hydrogen bonds with key residues like Arg120 and Tyr355, and are stabilized by hydrophobic interactions. nih.gov The inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, thereby mitigating inflammatory responses.
Receptor Ligand Binding and Allosteric Modulation Studies
Research into the direct interaction of this compound with key receptor systems is limited. The following subsections outline the current state of knowledge regarding its potential effects on the GABA-B and CB1 receptors.
Investigation of GABA-B Receptor Allosteric Modulatory Effects
Currently, there is no publicly available scientific literature that specifically investigates the allosteric modulatory effects of this compound on the GABA-B receptor. While other carbamate-containing compounds have been explored for their neurological activities, the specific interaction of this compound with the GABA-B receptor remains an uninvestigated area.
Indirect Activation of Cannabinoid Type 1 (CB1) Receptors
There is no available scientific evidence to suggest that this compound causes indirect activation of Cannabinoid Type 1 (CB1) receptors. The potential for this compound to interact with the endocannabinoid system has not been a subject of published research.
Antifungal and Molluscicidal Mechanisms of Action
While specific studies on this compound are not available, the broader class of carbamate compounds has been studied for these properties. The likely mechanisms are inferred from the activities of structurally related compounds.
Identification of Molecular Targets within Pathogenic Organisms
Specific molecular targets of this compound within pathogenic organisms have not been identified in the scientific literature. However, it is known that many carbamate fungicides exert their effects by targeting the thiol groups present in the enzymes of pathogenic fungi nih.gov. This interaction can lead to the inhibition of crucial enzymatic activities, thereby disrupting the organism's viability.
For its potential molluscicidal activity, a common mechanism for carbamate-based molluscicides is the inhibition of acetylcholinesterase, an enzyme critical for nerve function in molluscs. This leads to paralysis and subsequent death of the organism.
Disruption of Essential Microbial Metabolic Processes
There is no specific research detailing how this compound disrupts essential microbial metabolic processes. General studies on other carbamate pesticides indicate that they can be metabolized by soil bacteria, which may utilize them as a carbon or nitrogen source. The degradation often involves the hydrolysis of the carbamate ester bond. However, the specific impact of this compound on the metabolic pathways of pathogenic microbes has not been elucidated. A study on the metabolism of a related compound, diethofencarb (B33107) (isopropyl 3,4-diethoxyphenylcarbamate), in rats identified several metabolic reactions including deethylation and cleavage of the carbamate linkage, suggesting potential pathways for biotransformation nih.gov.
Cellular Pathway Perturbation Analysis (e.g., Tubulin Polymerization Inhibition, Cell Cycle Progression)
The effects of this compound on cellular pathways such as tubulin polymerization and cell cycle progression have not been specifically investigated. While some carbamate derivatives have been shown to influence the cell cycle nih.gov, these findings cannot be directly extrapolated to this compound without dedicated studies.
Advanced Computational and Theoretical Chemistry Studies of Butyl 3,4 Diethoxyphenyl Carbamate
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.
Determination of Optimal Binding Conformations and Orientations
To date, no specific molecular docking studies detailing the optimal binding conformations and orientations of Butyl (3,4-diethoxyphenyl)carbamate with any biological target have been published. Such a study would involve preparing a 3D model of the compound and docking it into the active site of a relevant protein. The results would typically be presented in a table format, as shown in the hypothetical example below, detailing the predicted binding energies and conformational parameters.
Hypothetical Data Table: Predicted Binding Affinities of this compound with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | RMSD (Å) |
|---|---|---|---|
| Protein X | - | - | - |
| Protein Y | - | - | - |
No data available in published literature.
Mapping of Critical Ligand-Protein Interaction Networks
The analysis of ligand-protein interactions is fundamental to understanding the mechanism of binding. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, this would require a detailed analysis of its docked pose within a protein's binding pocket. A summary of these interactions would typically be tabulated.
Hypothetical Data Table: Interaction Analysis for this compound
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| - | Hydrogen Bond | - |
| - | Hydrophobic | - |
| - | Pi-Pi Stacking | - |
No data available in published literature.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of their conformational landscapes and the stability of ligand-protein complexes. There are currently no published MD simulation studies for this compound. Such research would assess the stability of the compound in a simulated physiological environment or when bound to a target, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.
Electronic Structure Characterization and Reactivity Prediction
DFT can be used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. A Molecular Electrostatic Potential (MEP) map can also be generated to identify sites susceptible to electrophilic or nucleophilic attack. No such characterization for this compound is currently available.
Hypothetical Data Table: Quantum Chemical Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
No data available in published literature.
Prediction of Spectroscopic Signatures and Optical Properties
DFT methods can also predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental results to confirm the molecular structure. Additionally, optical properties like absorption wavelengths can be calculated. This information is valuable for the characterization of the compound, but specific theoretical spectroscopic data for this compound has not been reported.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
For carbamates, QSAR studies often focus on their activity as inhibitors of enzymes like acetylcholinesterase (AChE), a target relevant in the context of neurodegenerative diseases. plos.orgnih.gov A typical 2D-QSAR study on carbamate (B1207046) derivatives would involve the calculation of various molecular descriptors. plos.orgnih.gov These descriptors quantify different aspects of the molecule's structure and properties.
Table 1: Representative Molecular Descriptors in QSAR Studies of Carbamates
| Descriptor Category | Specific Descriptor Examples | Relevance to Carbamate Activity |
| Electronic | HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole Moment | Influences the ability of the carbamate group to interact with the active site of target enzymes through electronic and polar interactions. |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Describes the branching and shape of the molecule, which is crucial for fitting into the binding pocket of a receptor. |
| Physicochemical | Molar Refractivity (MR), LogP (lipophilicity), Polar Surface Area (PSA) | Relates to the compound's ability to cross biological membranes and its overall solubility and distribution characteristics. |
A hypothetical QSAR model for a series of (3,4-diethoxyphenyl)carbamate analogs might take a form similar to the following linear equation:
pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the β coefficients represent the contribution of each descriptor to the biological activity. The development of such a model would allow for the virtual screening of novel carbamate structures to prioritize those with the highest predicted activity for synthesis and testing. plos.org
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, and hydrophobic fields around the aligned molecules. nih.gov For a compound like this compound, these models could highlight the importance of the butyl chain's size and the diethoxy groups' orientation for optimal interaction with a biological target. nih.gov
In Silico ADME Prediction for Mechanistic Understanding of Distribution (excluding specific pharmacokinetic profiles)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic profiles. arxiv.org For this compound, various in silico tools and models can be employed to predict its likely disposition within a biological system, providing a mechanistic understanding of its distribution. These predictions are based on the compound's structural features and physicochemical properties.
The distribution of a compound is heavily influenced by its ability to permeate biological membranes and its affinity for plasma proteins. Key predicted parameters that offer insight into these processes are detailed below.
Table 2: Predicted Physicochemical and ADME-Relevant Properties for this compound
| Property | Predicted Value Range | Mechanistic Implication for Distribution |
| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | Indicates good lipophilicity, suggesting favorable partitioning into lipid membranes and potential for broad distribution into tissues. |
| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | A moderate TPSA suggests a balance between aqueous solubility and lipid membrane permeability, facilitating movement across biological barriers. |
| Aqueous Solubility (LogS) | -3.5 to -4.5 | Predicts moderate solubility, which is essential for absorption and transport in the bloodstream. |
| Plasma Protein Binding (PPB) | > 85% | High predicted binding to plasma proteins like albumin would limit the free fraction of the compound available to distribute into tissues and exert a biological effect. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | The lipophilic nature and moderate size may allow for penetration of the blood-brain barrier, suggesting potential for distribution into the central nervous system. nih.gov |
The "Rule of Five," developed by Lipinski, provides a set of guidelines to evaluate the drug-likeness of a compound and its potential for good oral absorption and distribution. nih.gov this compound is generally expected to comply with these rules, suggesting that its fundamental physicochemical properties are within the range commonly observed for orally administered drugs.
Furthermore, computational models can predict a compound's volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the blood. For a lipophilic compound like this compound, a higher Vd would be anticipated, indicating significant distribution into tissues rather than confinement to the circulatory system.
It is crucial to note that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable mechanistic framework for understanding how the structural features of this compound—such as its butyl chain, carbamate linker, and diethoxyphenyl headgroup—collectively influence its likely distribution profile.
Comprehensive Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound like Butyl (3,4-diethoxyphenyl)carbamate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) TechniquesOne-dimensional (1D) NMR forms the foundation of structural analysis.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the ethoxy groups, the butyl chain, and the carbamate (B1207046) N-H proton. The chemical shift (δ) of each signal, its integration (number of protons), and its splitting pattern (multiplicity) would allow for the assignment of each proton to its position in the molecule.
¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule, including those in the butyl group, the ethoxy groups, the phenyl ring, and the carbonyl carbon of the carbamate.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the butyl chain and the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the butyl chain protons to the carbamate carbonyl carbon, and from the aromatic protons to the carbons of the ethoxy groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can be used to determine the preferred conformation of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The pattern of fragment ions produced by the breakdown of the molecule in the mass spectrometer provides a fingerprint that can help confirm the structure.
HRMS: High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. For this compound, HRMS would be used to confirm the elemental composition of C₁₅H₂₃NO₄.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carbonyl group, and C-O stretches associated with the ether and ester functionalities.
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the substituted benzene (B151609) ring. The spectrum would show one or more absorption maxima (λ_max) corresponding to these transitions.
X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing
If this compound can be prepared as a suitable single crystal, X-ray diffraction analysis can provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.
Calorimetric Techniques for Thermodynamic Property Determination (e.g., Heat Capacities, Phase Transition Enthalpies/Entropies)
Techniques like Differential Scanning Calorimetry (DSC) would be used to study the thermal properties of the compound. DSC can determine the melting point, heat of fusion, and detect any phase transitions the solid material might undergo upon heating. This provides insight into the purity and crystalline nature of the compound.
Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., UPLC-MS, HPLC, TLC)
Chromatographic techniques are vital for separating the compound from impurities and for verifying its purity.
TLC (Thin-Layer Chromatography): A simple, rapid method used to monitor the progress of a chemical reaction or to get a preliminary assessment of the purity of a sample.
HPLC (High-Performance Liquid Chromatography): A high-resolution technique used to separate, identify, and quantify the components in a mixture. A single, sharp peak in an HPLC chromatogram would be a strong indicator of the purity of this compound.
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This method combines the high separation power of UPLC with the detection capabilities of mass spectrometry. It is a powerful tool for purity analysis, allowing for the detection and identification of even trace-level impurities by their mass.
Future Research Trajectories and Unexplored Academic Frontiers for Butyl 3,4 Diethoxyphenyl Carbamate
Development of Novel and Sustainable Synthetic Pathways
The synthesis of carbamates has traditionally involved hazardous reagents like phosgene (B1210022). However, modern chemistry is pivoting towards greener, more sustainable methods that are directly applicable to the synthesis of Butyl (3,4-diethoxyphenyl)carbamate.
Future research should focus on adapting and optimizing these green methodologies. One promising avenue is the utilization of carbon dioxide as a C1 feedstock. psu.eduresearchgate.net This approach is not only environmentally friendly but also uses an abundant and inexpensive starting material. psu.edu The reaction of 3,4-diethoxyaniline (B1332076) with butanol and carbon dioxide, facilitated by a suitable catalyst, could provide a direct and sustainable route to the target molecule. psu.edursc.org Basic catalysts have shown efficacy in converting amines and alcohols to carbamates under mild conditions. psu.edursc.org
Another sustainable strategy involves the use of urea (B33335) as a carbonyl source, which serves as a safer alternative to phosgene. rsc.org The reaction of 3,4-diethoxyaniline with urea and butanol over a reusable solid catalyst, such as TiO2–Cr2O3/SiO2, could yield this compound with high efficiency and minimal waste. rsc.org
Furthermore, the metal-free synthesis of N-aryl carbamates from cyclic organic carbonates and aromatic amines presents a highly chemo- and site-selective process. nih.gov This method, employing an organocatalyst like triazabicyclodecene (TBD), operates under mild conditions and offers a sustainable pathway to a variety of N-aryl carbamates. nih.gov Exploring the reaction of 3,4-diethoxyaniline with a suitable cyclic carbonate in the presence of TBD could be a fruitful area of investigation.
A one-pot synthesis method where N-substituted carbamoyl (B1232498) chlorides are formed in situ and then reacted with phenols offers an economical and efficient route, avoiding the direct handling of sensitive reactants. organic-chemistry.org While this specific method is for O-aryl carbamates, adaptations for N-aryl carbamates could be explored.
These modern synthetic strategies offer significant advantages in terms of atom economy, reduced waste, and the use of less hazardous materials, aligning with the principles of green chemistry. tandfonline.comresearchgate.net
Identification and Validation of Undiscovered Biological Targets and Pathways
The carbamate (B1207046) functional group is a well-established pharmacophore present in numerous approved drugs and pesticides. nih.govacs.org This suggests that this compound could possess significant, yet undiscovered, biological activities.
A primary area of investigation should be its potential as an inhibitor of enzymes within the nervous system. Carbamate insecticides are known to act by inhibiting acetylcholinesterase (AChE), a key enzyme in nerve impulse transmission. wikipedia.orgnih.gov Although this inhibition is typically reversible, it underscores the potential for carbamates to interact with neurological targets. nih.gov
Recent research has also identified carbamate insecticides as ligands for human melatonin (B1676174) receptors (MT1 and MT2). nih.govnih.gov This discovery opens a new avenue for research into the potential effects of this compound on the circadian rhythm and other melatonin-mediated processes. nih.gov Screening the compound for its binding affinity and functional activity at these receptors could reveal novel pharmacological properties.
Furthermore, the endocannabinoid system (ECS) presents another promising area for exploration. Carbamate scaffolds have been successfully utilized to develop inhibitors of endocannabinoid-degrading enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). acs.orgnih.gov Inhibition of these enzymes can lead to neuroprotective and anti-inflammatory effects. nih.gov Investigating the interaction of this compound with FAAH and MAGL could uncover its potential as a therapeutic agent for neurological disorders.
Initial biological activity screening of novel trimethoxyphenyl-based analogues has shown cytotoxic activity against cancer cell lines, suggesting potential as anticancer agents. nih.govmdpi.com Given the structural similarities, this compound should be screened for its antiproliferative and apoptotic effects in various cancer cell lines.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, large-scale virtual screening and property prediction. researchgate.netlabmanager.comnih.gov These computational tools can be powerfully leveraged to accelerate the exploration of this compound.
Predictive models can be employed to forecast the compound's potential biological targets. By training algorithms on large chemogenomics databases, it is possible to predict the protein targets of a small molecule based on its chemical structure alone. nih.gov Such in silico target fishing could rapidly generate hypotheses about the mechanism of action of this compound, which can then be validated experimentally. nih.gov
In the realm of synthesis, AI can assist in devising optimal and sustainable synthetic routes. nih.gov By analyzing vast datasets of chemical reactions, machine learning models can suggest novel and efficient pathways for the production of this compound, aligning with the goals of green chemistry.
Furthermore, generative AI models can be used to design novel analogues of this compound with enhanced activity or desired properties. researchgate.net These models can explore vast chemical spaces to propose new molecules that are then prioritized for synthesis and testing based on a variety of predicted parameters. biorxiv.org
Design and Synthesis of Advanced Chemical Probes and Tools
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The carbamate scaffold of this compound makes it an attractive starting point for the design and synthesis of such probes.
By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, into the structure of this compound, it can be converted into a probe to visualize its subcellular localization and identify its binding partners. This approach would be invaluable for confirming its interaction with predicted targets like melatonin receptors or endocannabinoid-degrading enzymes.
Furthermore, the development of photoaffinity probes would allow for the covalent labeling of target proteins upon photoactivation. This powerful technique can definitively identify the direct binding partners of the compound within a complex biological system.
The synthesis of a library of derivatives with systematic modifications to the butyl and diethoxyphenyl groups would also be crucial. This library would facilitate structure-activity relationship (SAR) studies, providing insights into the key molecular features required for biological activity. acs.org These SAR studies are fundamental for optimizing the potency and selectivity of the compound.
Exploration of Interdisciplinary Applications Beyond Current Scopes
The unique combination of a carbamate linker and a substituted aromatic ring in this compound suggests potential applications beyond the traditional realms of medicine and agriculture.
In materials science, the carbamate group is a key component of polyurethanes, a versatile class of polymers. nih.govwikipedia.org Investigating the potential of this compound as a monomer or an additive in polymer synthesis could lead to the development of novel materials with unique properties, such as enhanced thermal stability or specific optical characteristics.
The diethoxyphenyl moiety may also impart interesting electronic or photophysical properties. Exploration of its potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could open up entirely new avenues of research.
In the field of agrochemicals, while many carbamates are known insecticides, the specific diethoxyphenyl substitution might confer novel herbicidal or fungicidal properties. nih.gov Screening the compound against a panel of plant pathogens and weeds could reveal its potential for use in crop protection. nih.gov
The ability of carbamates to act as protecting groups in organic synthesis is well-established. nih.gov The specific properties of the this compound group could make it a useful protecting group for amines in complex molecule synthesis, with potentially unique cleavage conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Butyl (3,4-diethoxyphenyl)carbamate, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 3,4-diethoxyaniline with butyl chloroformate. Optimization strategies include:
- Catalyst Selection : Use tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .
- Temperature Control : Maintain temperatures between 0–5°C during exothermic steps to minimize side reactions .
- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance solubility, while dichloromethane improves phase separation during workup .
- Process Simulation : Computational tools (e.g., Aspen Plus) can model reaction kinetics and optimize parameters like stoichiometry and mixing rates .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary Techniques : Use H/C NMR to confirm the carbamate linkage and ethoxy substituents. Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] = 310.18) .
- Cross-Validation : If NMR signals overlap (e.g., ethoxy vs. butyl protons), employ 2D techniques (COSY, HSQC) or compare with synthesized analogs .
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Intermediate Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products (e.g., hydrolysis to 3,4-diethoxyaniline) .
- pH Sensitivity : Under acidic conditions (pH < 3), the carbamate bond hydrolyzes rapidly. Buffered solutions (pH 6–8) enhance stability .
- Thermal Analysis : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures, guiding storage recommendations (e.g., <25°C, inert atmosphere) .
Q. What strategies mitigate unwanted reactivity of the ethoxy and carbamate groups during derivatization?
- Methodological Answer :
- Protecting Groups : Temporarily block the carbamate with tert-butyldimethylsilyl (TBS) groups before modifying ethoxy substituents .
- Selective Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to functionalize aromatic rings without disturbing the carbamate .
- Kinetic Monitoring : In situ IR spectroscopy tracks reactive intermediates, enabling real-time adjustment of reaction conditions .
Advanced Research Questions
Q. How can factorial design elucidate the reaction mechanism of this compound in catalytic systems?
- Methodological Answer :
- Variable Screening : Apply a 2 factorial design to test factors like catalyst loading, solvent polarity, and temperature. Response surface methodology (RSM) identifies nonlinear interactions .
- Isotopic Labeling : Synthesize C-labeled analogs to trace carbamate bond cleavage pathways via NMR .
- Computational Modeling : Density functional theory (DFT) calculates transition states to validate hypothesized mechanisms .
Q. What methodologies enable the design of enantioselective catalytic systems for asymmetric derivatives of this compound?
- Methodological Answer :
- Chiral Ligand Screening : Test phosphine-oxazoline (PHOX) ligands in Pd-catalyzed asymmetric allylic alkylation to induce stereoselectivity .
- Immobilized Catalysts : Anchor chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) on mesoporous silica for recyclability and improved turnover .
- Enantiomeric Excess (ee) Analysis : Use chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy for quantification .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Apply statistical tools (e.g., Cohen’s d) to assess effect sizes .
- Dose-Response Validation : Replicate studies using standardized IC assays (e.g., MTT for cytotoxicity) with internal controls .
- Structure-Activity Relationship (SAR) : Synthesize analogs with incremental structural changes to isolate pharmacophoric groups responsible for activity .
Q. What theoretical frameworks guide the development of this compound-based prodrugs?
- Methodological Answer :
- Retrometabolic Design : Apply Bodor’s soft drug principles to engineer hydrolytically labile carbamate bonds for targeted release .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (e.g., Hammett σ) with prodrug activation rates .
- In Silico ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
